1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of a cyclopropane ring attached to a trifluorophenyl group, which is further linked to an amine group and stabilized as a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable trifluorophenyl precursor. One common method is the reaction of 3,4,5-trifluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques such as crystallization and recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated trifluorophenyl derivatives.
Substitution: Substituted trifluorophenyl derivatives with various nucleophiles.
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride
- 1-(3,4,5-Trifluorophenyl)cyclopropanamine
Comparison: 1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride is unique due to the specific positioning of the trifluorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride, the 3,4,5-trifluorophenyl derivative may exhibit different electronic and steric properties, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12;/h3-4H,1-2,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNESRQNABJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C(=C2)F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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